

# Sabizabulin patient-derived xenograft PDX model

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## Compound Focus: Sabizabulin

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## Introduction to Sabizabulin and PDX Models

**Sabizabulin** (formerly VERU-111) is an orally bioavailable small molecule that targets the colchicine-binding site on tubulin, functioning as a microtubule destabilizing agent [1] [2]. Its unique mechanism overcomes common taxane resistance mediated by P-glycoprotein drug efflux pumps and avoids typical taxane toxicities like severe neutropenia and neuropathy [1] [2].

**Patient-Derived Xenograft (PDX) Models** are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models better preserve the original tumor's heterogeneity, microenvironment, and genetic characteristics compared to traditional cell line-derived models, making them highly predictive for preclinical drug evaluation [3].

## Efficacy of Sabizabulin in HER2+ Breast Cancer PDX Models

The following table summarizes key preclinical efficacy data for **Sabizabulin** from a study investigating HER2+ breast cancer [1] [4] [5]:

Evaluation Type	Model System	Treatment Details	Key Findings
In Vitro	HER2+ breast cancer cell lines (BT474, SKBR3, AU565, JIMT-1)	Low nanomolar concentrations [1]	Inhibited proliferation (low nM IC50), induced apoptosis, inhibited clonogenicity [1]. Synergy with lapatinib in lapatinib-resistant cells [1].
In Vivo - Primary Tumor Growth	BT474 (ER+/PR+/HER2+) cell-derived xenografts [1]	Oral Sabizabulin [1]	Significant inhibition of primary tumor growth [1].
In Vivo - Primary Tumor & Metastasis	HCI-12 (ER-/PR-/HER2+) Metastatic PDX model [1]	Oral Sabizabulin [1]	Suppressed primary tumor growth and inhibited lung metastasis; efficacy comparable to paclitaxel [1].
In Vivo - Safety Profile	Preclinical models (mice, rats, dogs) and Phase Ib/II clinical trial in mCRPC [2]	Efficacious doses [2]	No observed neurotoxicity or neutropenia. Common AEs (Grade 1-2): diarrhea, fatigue. No dose-limiting toxicity defined up to 81 mg [2].

## Detailed Experimental Protocol: PDX Model Study of Sabizabulin

This protocol outlines the key methodologies from a published study on **Sabizabulin** in a HER2+ PDX model [1].

### PDX Model Generation and Maintenance

- **Source Tissue:** HCI-12 PDX tumor fragments from a HER2+ (ER-/PR-) breast cancer [1].
- **Host Mice:** Female NOD-SCID-Gamma (NSG) mice [1].
- **Engraftment:** Tumor fragments are surgically implanted into the mammary fat pad (orthotopic) or subcutaneously [1] [3].

- **Passaging:** When tumors reach 1-2 cm<sup>3</sup>, they are aseptically harvested and re-implanted into new recipient mice to expand the model. The third generation (F3) or later is typically used for drug treatment studies [3].

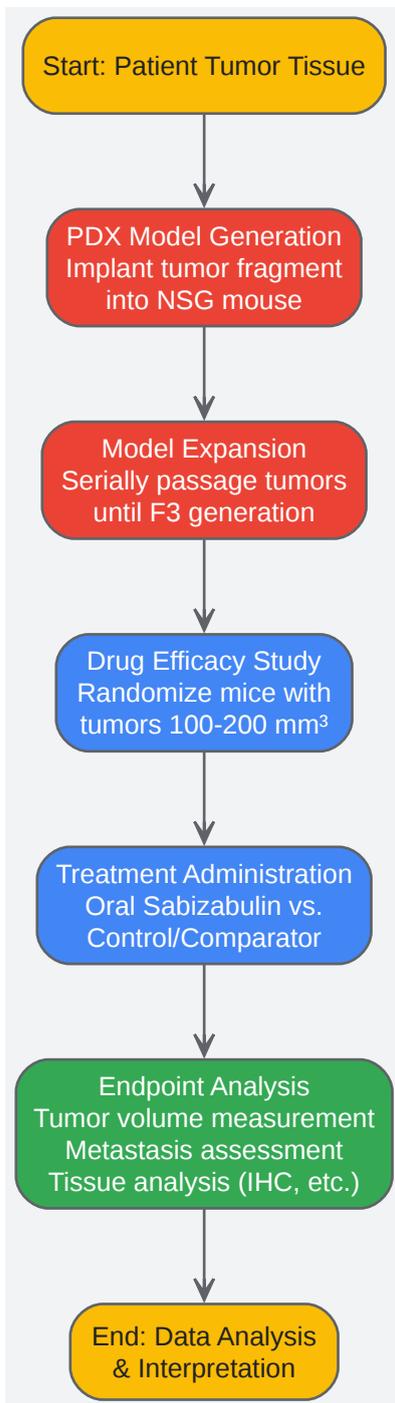
## In Vivo Drug Efficacy Study Design

- **Randomization:** When PDX tumors reach a predetermined volume (e.g., 100-200 mm<sup>3</sup>), tumor-bearing mice are randomized into treatment and control groups. The PDXNet consortium recommends using at least 5-7 mice per group for statistical power [6].
- **Dosing:**
  - **Sabizabulin:** Administered orally. The specific dose used in the HCI-12 study is not provided in the abstract, but in vivo studies often use doses previously shown to be effective in other models (e.g., in a prostate cancer Phase Ib/II trial, 63 mg/day was the recommended Phase II dose) [1] [2].
  - **Control/Comparator:** Typically a vehicle control and often a standard-of-care drug like paclitaxel for comparison [1].
- **Study Duration:** Treatment should continue long enough for control tumors to undergo at least two volume doublings [6].

## Endpoint Analysis

- **Tumor Volume Measurement:** Tumors are measured 2-3 times per week using calipers. Tumor volume is calculated as  $(\text{length} \times \text{width}^2) / 2$  [6] [3].
- **Metastasis Assessment:** In metastatic models like HCI-12, lungs are collected at endpoint and examined for metastatic nodules, often using histology or bioluminescent imaging if cancer cells are tagged [1].
- **Pharmacodynamic/Mechanistic Analysis:** Excised tumors can be analyzed via immunohistochemistry (IHC) or immunoblotting for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67) [1].

The workflow for this protocol can be visualized as follows:



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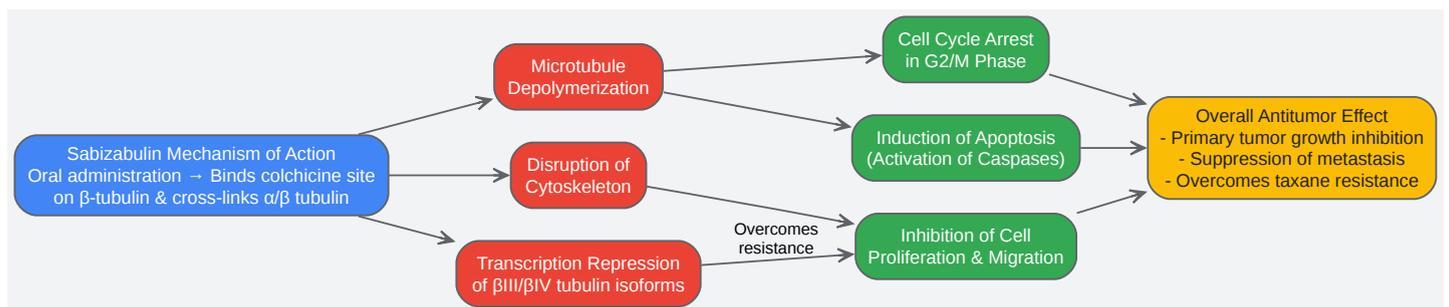
## Consensus Recommendations for PDX Data Analysis

The PDXNet consortium has established standardized metrics to evaluate antitumor activity in PDX studies [6]. The following table compares these key metrics:

Metric	Formula/Definition	Application & Advantage
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| **Tumor Growth Inhibition (TGI)** |  $TGI = (1 - (\Delta T / \Delta C)) \times 100$   $\Delta T$  and  $\Delta C$  are the change in volume of treated and control groups [6]. | Standard metric for continuous tumor volume data; easy to interpret. | | **Best Average Response (BAR)** | The largest TGI value observed at any measured timepoint during the study [6]. | Identifies the peak treatment effect. | | **Treatment-to-Control (T/C) Ratio** |  $T/C = (\text{Median final tumor volume of Treated} / \text{Median final tumor volume of Control}) \times 100$  [6]. | Simple snapshot of activity at study endpoint. | | **RECIST 1.1 Criteria (Preclinical Adaptation)** | Classifies response into categories (Complete Response, Partial Response, etc.) based on predefined thresholds of tumor shrinkage [6]. | Aligns preclinical findings with clinical trial endpoints for better translation. |

The relationship between **Sabizabulin**'s mechanism and its biological effects is summarized below:



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## Application Notes for Researchers

- **Model Selection:** For HER2+ breast cancer studies, the HCl-12 model is particularly valuable as it is a metastatic, treatment-naïve PDX that is ER-/PR-/HER2+, representing an aggressive subtype [1].
- **Advantages over Taxanes:** **Sabizabulin**'s oral bioavailability and favorable toxicity profile distinguish it from taxanes. Its ability to overcome P-gp-mediated resistance makes it a strong candidate for treating taxane-resistant cancers [1] [2].
- **Synergistic Potential:** The observed synergy between **Sabizabulin** and the tyrosine kinase inhibitor lapatinib in HER2+ models suggests that combination therapies are a promising area for future investigation [1].

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